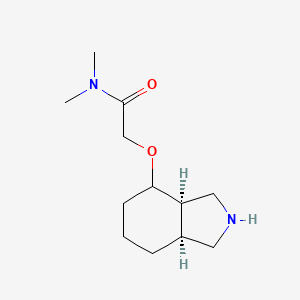![molecular formula C12H20N2O2 B8109267 rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone](/img/structure/B8109267.png)
rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone: is a complex organic compound featuring a fused bicyclic structure with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize cost. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine moieties.
Fused bicyclic structures: Other compounds with similar fused ring systems.
Uniqueness
rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
[(3aR,7aR)-3,4,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-3a-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11(14-6-1-2-7-14)12-4-8-16-10(12)3-5-13-9-12/h10,13H,1-9H2/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTIZRRUSVNBPL-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C23CCOC2CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@]23CCO[C@@H]2CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethylisoxazole](/img/structure/B8109184.png)
![5-(Allyloxy)-2-azabicyclo[2.2.1]heptane](/img/structure/B8109185.png)
![5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8109191.png)
![3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine](/img/structure/B8109194.png)
![1-Methyl-3-((pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8109195.png)

![N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)pyrimidin-2-amine](/img/structure/B8109203.png)
![4-(3-Azaspiro[5.5]undec-7-en-9-yl)morpholine](/img/structure/B8109209.png)
![3-((Pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B8109216.png)
![N-Isopropyl-2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetamide](/img/structure/B8109223.png)
![7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one](/img/structure/B8109227.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B8109245.png)
![2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8109256.png)
![rel-(3aR,6aR)-1-methylhexahydropyrrolo[3,2-b]pyrrol-2(1H)-one](/img/structure/B8109283.png)
